O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,4-difluoroaniline with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl compounds. These products have significant applications in different fields of chemistry and industry .
Scientific Research Applications
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. It can also participate in intra-molecular cyclizations without the requirement of expensive metal catalysts .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride include:
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to other hydroxylamine derivatives. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C6H6ClF2NO |
---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
O-(3,4-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H |
InChI Key |
CLWDITNXIGVYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)F)F.Cl |
Origin of Product |
United States |
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